Home > Products > Screening Compounds P56514 > 2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3975041
CAS Number:
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Compound Description: This compound is a tetrahydro-3-benzazepin-2-one derivative. It is synthesized through a ring expansion reaction using lead tetraacetate oxidation of an isoquinoline enamide. []

Relevance: This compound highlights a potential synthetic route from tetrahydroisoquinoline derivatives, like the target compound 2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, to seven-membered benzazepinone ring systems through ring expansion strategies. []

N-(tert-butoxycarbonyl)-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is an N-protected tetrahydroisoquinoline derivative used as an intermediate in the synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. []

Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound 2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. It differs in the substituent at the C1 position and the presence of the N-protecting group. []

N-(tert-butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Compound Description: This compound is an N-protected benzazepinone derivative obtained as an intermediate during the synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. []

Relevance: While structurally dissimilar to the target compound 2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this compound represents another intermediate in the aforementioned ring expansion strategy, further emphasizing potential synthetic connections between tetrahydroisoquinoline and benzazepinone frameworks. []

tert-butyl 2-(2-acetyl-3,4-dimethoxyphenyl)ethylcarbamate

Compound Description: This compound is a byproduct formed during the synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. []

Relevance: This compound highlights a potential side reaction pathway when modifying tetrahydroisoquinoline derivatives similar to the target compound 2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, particularly when attempting ring expansion reactions. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Compound Description: This compound is a chiral tetrahydroisoquinoline derivative synthesized through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []

Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound 2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This example highlights the utility of the Pomeranz–Fritsch–Bobbitt cyclization in accessing various substituted tetrahydroisoquinolines. []

1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

Compound Description: This class of compounds represents a series of 1-aryl substituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives synthesized and investigated for their anticonvulsant activity. []

Relevance: This class of compounds exhibits a direct structural relationship with the target compound 2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, with variation primarily in the C1-aryl substituent. Notably, this emphasizes the biological relevance of the tetrahydroisoquinoline scaffold and its potential for pharmacological activity. []

2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d)

Compound Description: This compound is a specific example from the 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline series. It displays significant anticonvulsant activity in a pharmacological screening. []

Relevance: This specific compound highlights the impact of substituent changes on the biological activity of the tetrahydroisoquinoline core, providing further insight into structure-activity relationships for 2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its analogs. []

4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a tetrahydroisoquinoline derivative studied for its electrochemical oxidation properties. It does not yield the desired dihydroisoquinolone upon cyclization, instead forming dibenzo[b,f]cycloheptane derivatives. []

Relevance: This compound, while structurally similar to the target compound 2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlights potential challenges in synthesizing specific tetrahydroisoquinoline derivatives and the potential for unexpected reactivity depending on the substitution pattern and reaction conditions. []

Properties

Product Name

2-acetyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-13(23)22-9-8-14-10-19(26-4)20(27-5)12-16(14)21(22)15-6-7-17(24-2)18(11-15)25-3/h6-7,10-12,21H,8-9H2,1-5H3

InChI Key

PDZZRLTWTUSGQG-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.